

Physicochemical properties of N-Allyl-3-(trifluoromethyl)aniline

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Compound of Interest		
Compound Name:	N-Allyl-3-(trifluoromethyl)aniline	
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An In-depth Technical Guide on the Physicochemical Properties of **N-Allyl-3-** (trifluoromethyl)aniline

Abstract

N-Allyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of both an allyl group and a trifluoromethyl moiety bestows unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel bioactive compounds and functional materials. The trifluoromethyl group, a well-known bioisostere for various functional groups, enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and potential applications of **N-Allyl-3-(trifluoromethyl)aniline**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **N-Allyl-3-(trifluoromethyl)aniline** are summarized below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.



Property	Value	Source
CAS Number	61219-93-0	[2][3]
Molecular Formula	C10H10F3N	[2][4][5]
Molecular Weight	201.19 g/mol	[5]
Appearance	Not specified (likely a liquid or low-melting solid)	
Boiling Point	Data not available	_
Melting Point	Data not available	
Density	Data not available	_
Canonical SMILES	C=CCNC1=CC=CC(=C1)C(F) (F)F	[5]
InChI Key	Not available	

Note: Experimental data for properties like boiling point, melting point, and density are not readily available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The primary synthetic route to **N-Allyl-3-(trifluoromethyl)aniline** involves the N-alkylation of 3-(trifluoromethyl)aniline. A notable method is the condensation reaction with an allyl source catalyzed by a transition metal.

Nickel-Catalyzed Synthesis

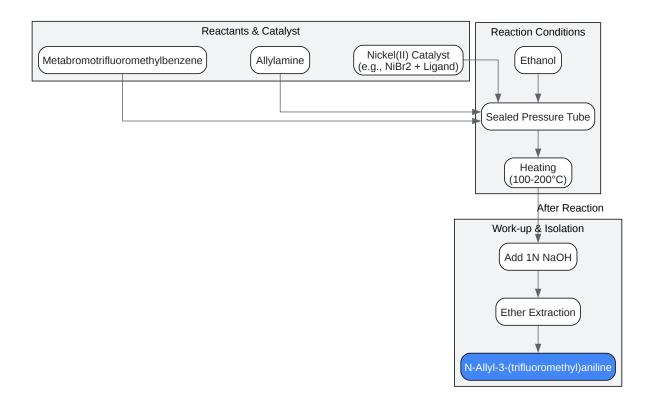
A patented method describes the synthesis of N-monoallyl-meta-trifluoromethylaniline by condensing metabromotrifluoromethylbenzene with allylamine using a nickel(II)-based catalyst. This process is designed to achieve a high rate of conversion and selectivity for the monosubstituted product over the di-substituted analog.[6]

Experimental Protocol:



- Catalyst Preparation (Example): To a suspension of anhydrous NiBr₂ (3.57 mmol) in ethanol (70 cm³), a solution of bipyridine (7.14 mmol) in ethanol (10 cm³) is added at 40°C. The mixture is refluxed for 15 hours. The resulting green solid catalyst is filtered, washed with ethanol, and dried.[6]
- Condensation Reaction: The reaction is typically carried out in a sealed glass tube capable of withstanding high pressure (approx. 50 bar).
 - The solid nickel-based catalyst is introduced into the tube.
 - Metatrifluoromethylbromobenzene (e.g., 0.002 mole) and allylamine (e.g., 0.020 mole) are added, along with a solvent like ethanol (e.g., 1.2 ml).
 - The tube is cooled to -40°C, sealed, and then placed in a heated, agitated steel autoclave.
 - The reaction is heated to a temperature between 100°C and 200°C (e.g., 160°C) for a set duration (e.g., 12 hours).[6]
- Work-up and Isolation:
 - After cooling, the tube is unsealed.
 - 1N sodium hydroxide (15 ml) is added to the contents.
 - The product is extracted with diethyl ether (3 x 10 ml).
 - The combined organic layers are then processed to isolate the N-Allyl-3-(trifluoromethyl)aniline product.[6]





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Synthesis workflow for N-Allyl-3-(trifluoromethyl)aniline.

Reactivity and Stability

The reactivity of **N-Allyl-3-(trifluoromethyl)aniline** is governed by the interplay of its three key components: the aniline nitrogen, the aromatic ring, and the allyl group.



- Aniline Moiety: The nitrogen atom is nucleophilic and can participate in reactions such as acylation, amidation, and further alkylation.
- Aromatic Ring: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] This deactivation makes reactions like nitration or halogenation more difficult and directs incoming electrophiles to the meta-position relative to the -CF₃ group.
- Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation) and can participate in various transitionmetal-catalyzed cross-coupling reactions.

Information on the specific shelf life or long-term stability is not detailed in the available literature, but related fluorinated anilines are generally stable under standard laboratory conditions.[8]

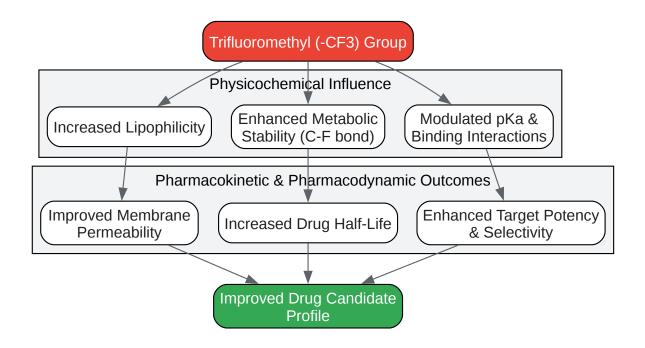
Relevance in Drug Development

The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1]

- Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with -CF₃ can significantly increase a drug's half-life.[1]
- Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter π = 0.88), which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, and bioavailability.[1]
- Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the aromatic ring, influencing pKa and enabling stronger interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[1]
- Signaling Pathway Interactions: While no specific signaling pathway data exists for N-Allyl-3-(trifluoromethyl)aniline, other novel aniline derivatives have been shown to interact with key cancer-related pathways like the PI3K/AKT/mTOR pathway.[9] This suggests that



derivatives of this compound could be explored for their potential as kinase inhibitors or modulators of other cellular signaling cascades.



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Role of the trifluoromethyl group in enhancing drug properties.

Safety Information

Detailed toxicology data for **N-AllyI-3-(trifluoromethyl)aniline** is not available. However, the parent compound, 3-(Trifluoromethyl)aniline, is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause serious eye damage.[8] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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